Cas no 2228821-75-6 (methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetate)

Methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetate is a versatile intermediate in organic synthesis, particularly valuable for its functionalized pyridine scaffold. The presence of both chloropyridinyl and hydroxyacetate moieties enhances its reactivity, making it useful in the preparation of agrochemicals, pharmaceuticals, and fine chemicals. Its structural features allow for further derivatization, including nucleophilic substitution at the chloro position or ester hydrolysis. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its synthetic utility is further underscored by its role in constructing complex heterocyclic systems, contributing to the development of biologically active molecules.
methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetate structure
2228821-75-6 structure
商品名:methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetate
CAS番号:2228821-75-6
MF:C8H8ClNO3
メガワット:201.607021331787
CID:6577296
PubChem ID:165783271

methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetate 化学的及び物理的性質

名前と識別子

    • methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetate
    • EN300-1996232
    • 2228821-75-6
    • インチ: 1S/C8H8ClNO3/c1-13-8(12)7(11)5-3-2-4-6(9)10-5/h2-4,7,11H,1H3
    • InChIKey: ZUPKXQNTTAFPSY-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(C(C(=O)OC)O)=N1

計算された属性

  • せいみつぶんしりょう: 201.0192708g/mol
  • どういたいしつりょう: 201.0192708g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 188
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1996232-2.5g
methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetate
2228821-75-6
2.5g
$2295.0 2023-09-16
Enamine
EN300-1996232-1g
methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetate
2228821-75-6
1g
$1172.0 2023-09-16
Enamine
EN300-1996232-10g
methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetate
2228821-75-6
10g
$5037.0 2023-09-16
Enamine
EN300-1996232-0.5g
methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetate
2228821-75-6
0.5g
$1124.0 2023-09-16
Enamine
EN300-1996232-10.0g
methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetate
2228821-75-6
10g
$5037.0 2023-05-31
Enamine
EN300-1996232-1.0g
methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetate
2228821-75-6
1g
$1172.0 2023-05-31
Enamine
EN300-1996232-0.1g
methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetate
2228821-75-6
0.1g
$1031.0 2023-09-16
Enamine
EN300-1996232-5g
methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetate
2228821-75-6
5g
$3396.0 2023-09-16
Enamine
EN300-1996232-0.25g
methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetate
2228821-75-6
0.25g
$1078.0 2023-09-16
Enamine
EN300-1996232-0.05g
methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetate
2228821-75-6
0.05g
$983.0 2023-09-16

methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetate 関連文献

methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetateに関する追加情報

Comprehensive Overview of Methyl 2-(6-Chloropyridin-2-yl)-2-Hydroxyacetate (CAS No. 2228821-75-6)

Methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetate (CAS No. 2228821-75-6) is a specialized organic compound with significant applications in pharmaceutical and agrochemical research. This ester derivative, featuring a chloropyridine backbone, is widely studied for its unique chemical properties and potential as an intermediate in synthetic chemistry. Its molecular structure combines a hydroxyacetate moiety with a 6-chloropyridin-2-yl group, making it a versatile building block for advanced chemical synthesis.

The compound's relevance has grown in recent years due to increasing interest in heterocyclic chemistry and bioactive molecule design. Researchers frequently explore its utility in developing novel crop protection agents and pharmaceutical precursors, aligning with global trends in sustainable agriculture and drug discovery. Its CAS number 2228821-75-6 serves as a critical identifier in scientific databases, ensuring accurate referencing across academic and industrial studies.

One of the most searched questions regarding methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetate relates to its synthesis methods. Modern protocols often involve catalytic esterification or hydroxylation reactions under controlled conditions. Another trending topic is its role in green chemistry initiatives, where scientists aim to optimize its production with minimal environmental impact. These aspects resonate strongly with current industry priorities, such as carbon footprint reduction and process efficiency.

Analytical characterization of this compound typically employs techniques like NMR spectroscopy, HPLC, and mass spectrometry, which are frequently queried in technical forums. The 6-chloropyridine segment contributes to its distinct spectroscopic signatures, while the methyl hydroxyacetate portion influences its solubility profile—a key consideration for formulation scientists. Such details are crucial for professionals seeking structure-activity relationship insights.

In regulatory contexts, proper handling of CAS 2228821-75-6 requires adherence to standard laboratory safety protocols, though it doesn't fall under restricted categories. The scientific community particularly values its stability under various pH conditions, making it suitable for diverse chemical transformations. Recent patent literature highlights its incorporation into next-generation materials, further expanding its industrial applicability beyond traditional domains.

Emerging research directions explore the compound's potential in catalysis and material science, addressing frequent queries about innovative applications. Its balanced lipophilicity and molecular weight make it an attractive candidate for drug delivery systems—a hot topic in biomedical circles. Furthermore, computational studies modeling its intermolecular interactions provide valuable data for molecular docking simulations, bridging experimental and theoretical chemistry.

The commercial availability of methyl 2-(6-chloropyridin-2-yl)-2-hydroxyacetate through specialty chemical suppliers meets demand from R&D sectors. Quality specifications often focus on purity thresholds (>98%) and residual solvent levels, reflecting end-user priorities. As sustainable chemistry gains traction, manufacturers increasingly emphasize atom-efficient synthesis routes for this intermediate, responding to market shifts toward eco-friendly production.

Academic interest in this compound frequently intersects with investigations into structure-property relationships of pyridine derivatives. Its hydrogen-bonding capacity and steric effects are subjects of ongoing research, particularly in crystal engineering applications. These characteristics also make it a model compound for teaching advanced organic reaction mechanisms in university curricula.

Future prospects for CAS 2228821-75-6 include potential roles in electronic materials and supramolecular chemistry, areas generating substantial scholarly discussion. The compound's architectural flexibility allows derivatization at multiple sites, enabling tailored modifications for specific applications—a feature highly valued in materials innovation. Such versatility ensures its continued relevance in cutting-edge chemical research.

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